Haloquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Novel Wnt inhibitor, blocking Wnt signaling downstream of beta-Catenin; High Quality Biochemicals for Research Uses

Applications De Recherche Scientifique

Environmental Applications

Disinfection Byproducts (DBPs)

Haloquinones, particularly haloquinone chloroimides (HQCs), have been identified as significant toxic disinfection byproducts formed during the chlorination of drinking water. A recent study developed an analytical method to detect five specific HQCs in drinking water samples, revealing their presence at concentrations up to 23.1 ng/L. The cytotoxicity of these compounds was found to be comparable or even higher than that of other regulated DBPs, raising concerns about their impact on public health .

Detection and Analysis

The detection of HQCs involves sophisticated methods such as derivatization reactions and solid-phase extraction, which enhance the sensitivity and accuracy of measurements. This analytical approach has facilitated the identification of HQCs in various water treatment plants, emphasizing the need for ongoing monitoring and assessment of these contaminants in drinking water .

Toxicological Studies

Cytotoxicity and Mechanisms

Research indicates that haloquinones can induce cytotoxic effects through mechanisms involving the generation of reactive oxygen species (ROS). These species can lead to oxidative stress in cells, contributing to various health issues. The cytotoxicity of HQCs was assessed using HepG2 cell lines, demonstrating significant toxic effects that warrant further investigation into their long-term health implications .

Impact on Neural Stem Cells

Another study examined the effects of disinfection byproducts, including haloquinones, on human neural stem cells (hNSCs). The findings suggested that exposure to these compounds could affect cell proliferation and differentiation, highlighting potential neurotoxic effects .

Synthetic Chemistry

Reactivity in Organic Synthesis

Haloquinones are utilized in synthetic organic chemistry for their reactivity. They can participate in various chemical transformations, including substitution reactions with phenols under specific conditions. This property makes them valuable intermediates in the synthesis of more complex organic molecules .

Reductive Acetylation Processes

Recent advancements have demonstrated methods for the reductive acetylation of this compound adducts using safe catalysts like 1-hydrosilatrane. This one-pot reaction allows for efficient synthesis under mild conditions, showcasing the versatility of haloquinones in synthetic applications .

Summary Table: Applications of this compound

Analyse Des Réactions Chimiques

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Haloquinones induce cytotoxicity primarily through ROS generation. For example:

-

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) and 2,6-dibromo-1,4-benzoquinone (DBBQ) generate hydroxyl radicals (⋅OH) via metal-independent reactions with hydrogen peroxide (H2O2) .

-

Substituted haloquinones (e.g., 2,3,6-trichloro-1,4-benzoquinone ) exhibit higher ROS production than non-halogenated analogues due to electron-withdrawing halogen groups enhancing electrophilicity .

Table 1: ROS Generation by Selected Haloquinones

| Compound | ROS Type Generated | Cytotoxicity (HepG2 Cells, IC₅₀) |

|---|---|---|

| 2,6-DCBQ | ⋅OH,O2− | 15.8 μM |

| DBBQ | ⋅OH,O2− | 12.4 μM |

| 2,3,6-Trichloro-BQ | ⋅OH,RO⋅ | 9.7 μM |

Reductive Dehalogenation

Haloquinones undergo reductive dehalogenation under specific conditions:

-

Zinc–copper couples reduce α,α'-dihaloquinones to alkylated ketones .

-

2,3-Dichloro-1,4-naphthoquinone reacts with ethyl o-nitrophenylacetic acid enolates to form substituted naphthoquinones .

Mechanism :

-

One-electron reduction forms a radical anion.

-

Halide elimination yields a semiquinone radical.

-

Subsequent electron transfer produces a dehalogenated quinone .

Formation of this compound Chloroimides (HQCs)

HQC disinfection byproducts form during water treatment:

-

2,6-Dichloroquinone-4-chloroimide (2,6-DCQC) and 2,6-dibromoquinone-4-chloroimide (2,6-DBQC) are detected in drinking water at concentrations up to 23.1 ng/L .

-

HQCs derive from haloquinones reacting with chloramines or organic nitrogen compounds .

Table 2: HQC Occurrence and Cytotoxicity

| HQC Compound | Avg. Concentration (ng/L) | Cytotoxicity (HepG2 IC₅₀, μM) |

|---|---|---|

| 2,6-DCQC | 18.5 | 8.2 |

| 2,6-DBQC | 12.7 | 7.9 |

| 2-Chloroquinone-4-Cl-imide | 5.3 | 10.1 |

Substitution and Cycloaddition Reactions

-

Dichloronaphthoquinones participate in Michael substitutions with carbanions .

-

2-Oxyallyl intermediates from α,α'-dihaloquinones undergo [4+3] cycloadditions with dienes to form polycyclic compounds .

Example :

2,3-Dichloro-1,4-naphthoquinone+EtO2C−CH2−Ph→Substituted naphthoquinone+HCl

Analytical Detection Methods

HQC quantification involves:

-

Derivatization with phenol to form halogenated indophenols.

-

Solid-phase extraction using HLB cartridges.

Environmental and Health Implications

-

Haloquinones are 100–1,000× more cytotoxic than regulated DBPs like trihalomethanes .

-

Chronic exposure correlates with oxidative DNA damage and carcinogenic risks .

This synthesis of this compound reactivity underscores their environmental persistence and toxicological significance, necessitating advanced mitigation strategies in water treatment .

Propriétés

Numéro CAS |

80902-01-8 |

|---|---|

Formule moléculaire |

C17H12O5 |

Poids moléculaire |

296.27 g/mol |

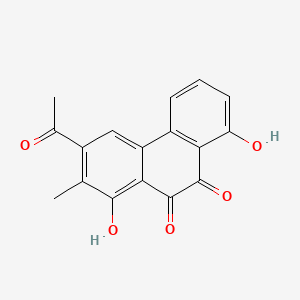

Nom IUPAC |

3-acetyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione |

InChI |

InChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3 |

Clé InChI |

CPYFLMXPZMBECD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |

SMILES canonique |

CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |

Key on ui other cas no. |

80902-01-8 |

Synonymes |

3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone haloquinone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.